molecular formula C20H20N2O B028346 Suronacrine CAS No. 104675-35-6

Suronacrine

Katalognummer B028346
CAS-Nummer: 104675-35-6
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: HERUZAOANPGYSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suronacrine is a synthetic compound that belongs to the class of acridine derivatives. It has been extensively studied for its potential applications in scientific research. Suronacrine is known for its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes.

Wirkmechanismus

Suronacrine works by intercalating between the base pairs of DNA and RNA molecules. This disrupts the normal structure of the DNA or RNA, which can lead to changes in gene expression or inhibition of DNA replication. Suronacrine has also been shown to induce DNA damage, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Suronacrine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Suronacrine has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using suronacrine in lab experiments is its ability to intercalate DNA and RNA molecules, which makes it a useful tool for studying various biological processes. However, suronacrine has some limitations as well. It has been shown to be toxic to some cell types, which can limit its use in certain experiments. Additionally, suronacrine can be difficult to work with due to its low solubility in water.

Zukünftige Richtungen

There are several potential future directions for research on suronacrine. One area of interest is the development of suronacrine derivatives that have improved solubility and reduced toxicity. Another area of interest is the use of suronacrine in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for suronacrine to be used in the development of new cancer treatments or antiviral agents.

Wissenschaftliche Forschungsanwendungen

Suronacrine has been used in a wide range of scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an antiviral agent. Suronacrine has also been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA intercalation on gene expression.

Eigenschaften

CAS-Nummer

104675-35-6

Produktname

Suronacrine

Molekularformel

C20H20N2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)

InChI-Schlüssel

HERUZAOANPGYSY-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

Kanonische SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

Synonyme

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
HP 128
HP-128
HP128
suronacrine
suronacrine maleate

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
3.81 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Synthesis routes and methods II

Procedure details

In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAl4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.81 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
75%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.